
1,2-二肉豆蔻酰-rac-甘油
描述
氯离子是氯原子获得一个电子后形成的带负电荷的离子。该离子用符号 Cl⁻ 表示,是各种化学和生物过程中不可或缺的组成部分。氯离子在水中高度溶解,存在于许多盐类中,例如氯化钠、氯化钙和氯化铵。 它们在维持酸碱平衡、传递神经冲动以及调节细胞内外液体流动方面发挥着至关重要的作用 .
科学研究应用
作用机制
氯离子通过多种机制发挥其作用:
离子通道和转运蛋白: 氯离子通过细胞膜中特定的离子通道和转运蛋白,帮助维持细胞的电位和渗透平衡.
酶调节: 氯离子可以影响某些酶的活性,例如参与胃酸产生的酶.
细胞信号传导: 氯离子浓度的变化可以作为各种细胞过程中的信号,例如细胞体积调节和神经传递.
生化分析
Biochemical Properties
1,2-Dimyristoyl-rac-glycerol plays a role in biochemical reactions, particularly in the metabolism and metabolic pathways of glycerolipids . It facilitates interactions between proteins and lipids, serving as a crucial component in drug delivery systems and model membranes for studying cell membrane interactions .
Cellular Effects
1,2-Dimyristoyl-rac-glycerol influences cell function by interacting with various types of cells and cellular processes. It has been extensively employed in the synthesis of liposomes and lipid nanoparticles, serving as a crucial component in drug delivery systems . Its amphiphilic nature allows for the self-assembly of stable bilayers and the formation of nanostructures, making it an ideal candidate for targeted delivery of imaging agents and genetic material .
Molecular Mechanism
At the molecular level, 1,2-Dimyristoyl-rac-glycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its unique structure, comprising a glycerol backbone and two myristoyl chains, enables its versatile use as a lipid building block .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimyristoyl-rac-glycerol change over time. It has been used in the preparation of lipid nanoparticles for microRNA and short interfering RNA delivery . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
1,2-Dimyristoyl-rac-glycerol is involved in the metabolism and metabolic pathways of glycerolipids
准备方法
合成路线和反应条件: 氯离子可以通过多种方法制备,包括:
直接氯化: 将氯气鼓入含有金属或非金属的溶液中可以形成氯离子。例如,氯气与氢氧化钠反应生成氯化钠和水。
电解: 氯离子可以通过电解氯化钠溶液生成,在阳极产生氯气,在阴极产生氢气。
工业生产方法:
反应类型:
氧化: 氯离子可以被氧化成氯气。例如,在氯碱法中,氯离子在阳极被氧化生成氯气。
沉淀: 氯离子与硝酸银反应生成白色沉淀氯化银。此反应通常用于定性分析,以检测氯离子的存在。
酸碱反应: 氯离子可以与硫酸等强酸反应生成氯化氢气体。
常用试剂和条件:
硝酸银: 用于将氯离子沉淀为氯化银。
硫酸: 用于从氯化盐中生成氯化氢气体。
二氧化锰: 在硫酸存在的情况下,用于将氯离子氧化成氯气.
主要产品:
氯气: 由氯离子的氧化产生。
氯化银: 在与硝酸银反应中形成的沉淀。
氯化氢气体: 在与强酸反应中产生.
相似化合物的比较
氯离子可以与其他卤离子进行比较,例如氟离子、溴离子和碘离子:
氯离子的独特之处:
- 氯离子在尺寸、电负性和溶解度方面具有独特的平衡,使其在各种化学和生物过程中都具有多功能性。 它们对于维持生物体内的酸碱平衡和渗透压至关重要 .
类似化合物:
- 氟离子 (F⁻)
- 溴离子 (Br⁻)
- 碘离子 (I⁻)
属性
IUPAC Name |
(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942375 | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20255-94-1, 53563-63-6 | |
| Record name | 1,2-Dimyristoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)ethylene dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-Dimyristoyl-rac-glycerol based lipids unique compared to conventional phospholipids?
A1: Unlike conventional phospholipids, 1,2-Dimyristoyl-rac-glycerol based lipids, specifically those incorporating polyethylene glycol (PEG) units, can spontaneously form liposomes upon hydration without requiring external energy input [, , , , ]. This self-assembling property makes them highly attractive for drug delivery applications.
Q2: How does the length of the hydrophobic acyl chain in 1,2-Dimyristoyl-rac-glycerol derivatives affect their thermal stability?
A2: Research indicates that the length of the hydrophobic acyl chain significantly influences the thermal stability of 1,2-Dimyristoyl-rac-glycerol based lipids. For instance, 1,2-Dimyristoyl-rac-glycerol-3-dodecaethylene glycol (GDM-12), with its 14-carbon acyl chains, exhibits a sharp order-disorder transition at a lower temperature (3-5°C) compared to 1,2-Distearoyl-rac-glycerol-3-triicosaethylene glycol (GDS-23), which has longer 18-carbon acyl chains and transitions between 17-22°C [, , , ]. This suggests that longer acyl chains contribute to increased thermal stability.
Q3: How does the formation of nanovesicles affect the phase transition temperature of these PEGylated lipids?
A3: Studies using various spectroscopic techniques, including FTIR and Raman spectroscopy, have shown that the phase transition temperature of these PEGylated lipids significantly increases when they form nanovesicles in aqueous suspensions compared to their pure form [, , , ]. This highlights the impact of nanovesicle formation on the thermal behavior of these lipids.
Q4: What spectroscopic techniques have been used to characterize 1,2-Dimyristoyl-rac-glycerol based lipids and what information do they provide?
A4: Several spectroscopic methods have been employed to study 1,2-Dimyristoyl-rac-glycerol based lipids, including:
- Fourier-transform infrared (FTIR) spectroscopy: FTIR has been used to investigate the temperature-dependent structural and conformational changes in these lipids, providing information about their thermal behavior and phase transitions [, ].
- Raman spectroscopy: Raman spectroscopy, especially when coupled with temperature control and confocal microscopy, allows for the analysis of phase transitions, molecular structure, and conformational order in these lipids [, , ]. These techniques have been particularly useful in characterizing the self-assembling properties and stability of nanovesicles formed by these lipids.
Q5: What are the potential applications of 1,2-Dimyristoyl-rac-glycerol based lipids in drug delivery?
A5: Due to their unique properties, including their ability to spontaneously form stable nanovesicles, 1,2-Dimyristoyl-rac-glycerol based lipids hold significant potential for drug delivery applications [, , ]. Their biocompatibility, ability to encapsulate various drug molecules, and potential for targeted delivery make them promising candidates for developing novel drug delivery systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



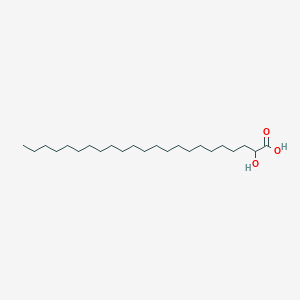
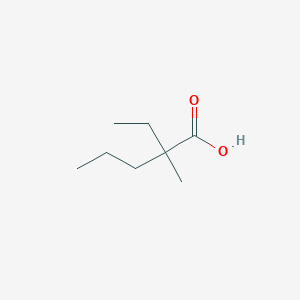
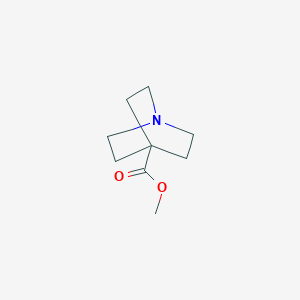

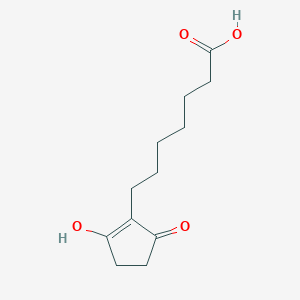
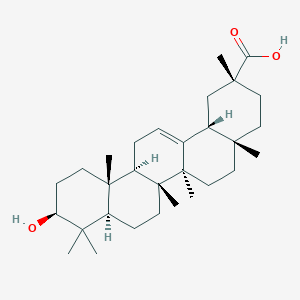
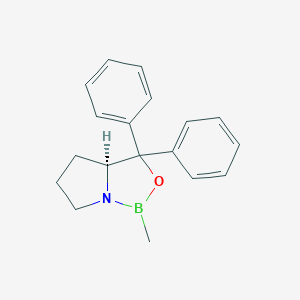



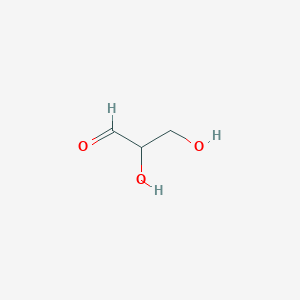

![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
